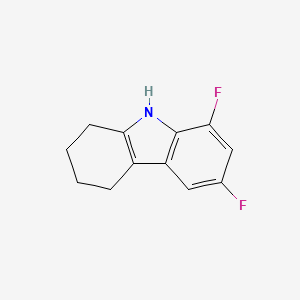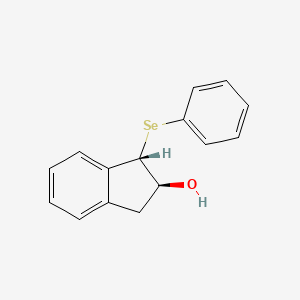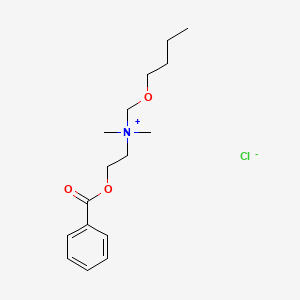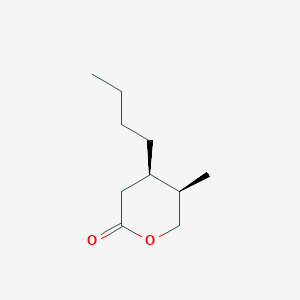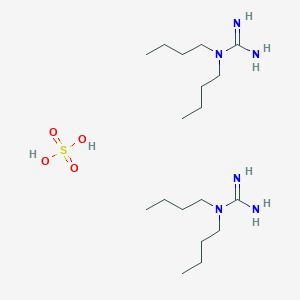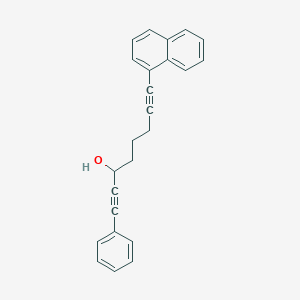
8-(Naphthalen-1-YL)-1-phenylocta-1,7-diyn-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Naphthalen-1-YL)-1-phenylocta-1,7-diyn-3-OL is an organic compound that features a naphthalene ring and a phenyl group attached to an octadiyne backbone with a hydroxyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Naphthalen-1-YL)-1-phenylocta-1,7-diyn-3-OL typically involves the coupling of naphthalene and phenylacetylene derivatives. One common method is the Sonogashira coupling reaction, which involves the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl halide in the presence of a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine or potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification methods such as column chromatography or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
8-(Naphthalen-1-YL)-1-phenylocta-1,7-diyn-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bonds in the octadiyne backbone can be reduced to form alkenes or alkanes.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
8-(Naphthalen-1-YL)-1-phenylocta-1,7-diyn-3-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 8-(Naphthalen-1-YL)-1-phenylocta-1,7-diyn-3-OL depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the naphthalene and phenyl groups can facilitate interactions with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds with amino acid residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Naphthalimide Derivatives: Known for their use in organic electronics and as fluorescent probes.
Phenylacetylene Derivatives: Commonly used in the synthesis of polymers and as intermediates in organic synthesis.
Naphthalene Derivatives: Widely studied for their biological activities and industrial applications.
Uniqueness
8-(Naphthalen-1-YL)-1-phenylocta-1,7-diyn-3-OL is unique due to its combination of a naphthalene ring, a phenyl group, and an octadiyne backbone. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
917894-68-9 |
|---|---|
Formule moléculaire |
C24H20O |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
8-naphthalen-1-yl-1-phenylocta-1,7-diyn-3-ol |
InChI |
InChI=1S/C24H20O/c25-23(19-18-20-10-3-1-4-11-20)16-6-2-5-12-21-14-9-15-22-13-7-8-17-24(21)22/h1,3-4,7-11,13-15,17,23,25H,2,6,16H2 |
Clé InChI |
WVPSSLXMPNDJHJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC(CCCC#CC2=CC=CC3=CC=CC=C32)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


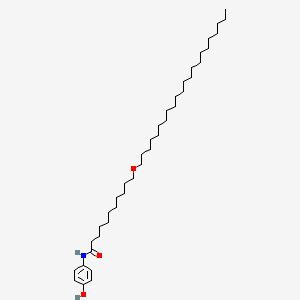
methanone](/img/structure/B15169354.png)
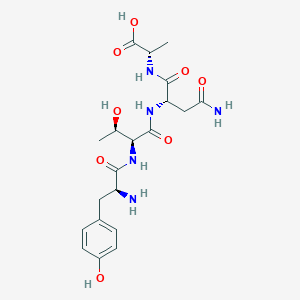
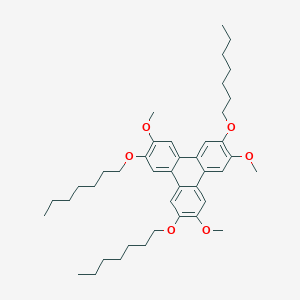
![2-{[(4-Methoxyphenyl)methoxy]methyl}prop-2-enoic acid](/img/structure/B15169363.png)
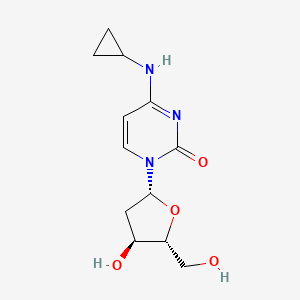
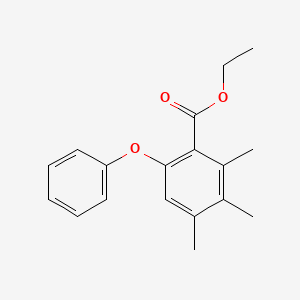
![[6-(2,5-Difluorophenyl)pyridin-3-yl]methanol](/img/structure/B15169386.png)

